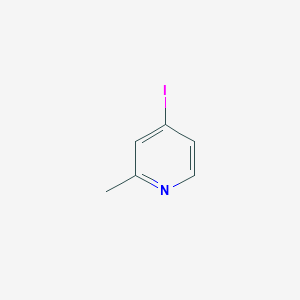4-Iodo-2-methylpyridine
CAS No.: 22282-65-1
Cat. No.: VC2359433
Molecular Formula: C6H6IN
Molecular Weight: 219.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 22282-65-1 |
|---|---|
| Molecular Formula | C6H6IN |
| Molecular Weight | 219.02 g/mol |
| IUPAC Name | 4-iodo-2-methylpyridine |
| Standard InChI | InChI=1S/C6H6IN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3 |
| Standard InChI Key | RZRJLVROVUWDKL-UHFFFAOYSA-N |
| SMILES | CC1=NC=CC(=C1)I |
| Canonical SMILES | CC1=NC=CC(=C1)I |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The molecular structure of 4-iodo-2-methylpyridine consists of a pyridine ring substituted with iodine at the 4-position and a methyl group at the 2-position. The iodine atom introduces significant steric and electronic effects, enhancing the compound’s reactivity in electrophilic and nucleophilic substitutions. The InChI code (InChI=1S/C6H6IN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3) and SMILES notation (CC1=NC=CC(=C1)I) provide unambiguous representations of its atomic connectivity .
Physicochemical Properties
Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 219.02 g/mol | |
| Density | 1.8 ± 0.1 g/cm³ | |
| Boiling Point | 222.1 ± 20.0 °C at 760 mmHg | |
| Flash Point | 88.1 ± 21.8 °C | |
| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | |
| Refractive Index | 1.612 |
The compound’s high density and moderate boiling point reflect its aromatic stability and halogenated nature .
Spectroscopic and Electronic Properties
Density-functional theory (DFT) studies on analogous halogenated pyridines (e.g., 2-fluoro-4-iodo-5-methylpyridine) reveal intramolecular hydrogen bonding interactions and distinct HOMO-LUMO energy gaps (~4.6 eV), suggesting potential in nonlinear optical applications . Ultraviolet-visible (UV-Vis) spectra show absorption maxima at 265–280 nm in polar solvents, attributed to transitions influenced by the iodine substituent .
Synthetic Methodologies and Optimization
Electrophilic Aromatic Substitution
The most common synthesis involves iodination of 2-methylpyridine via electrophilic substitution. Using iodine monochloride () in acetic acid at 60–80°C achieves yields of 60–85%. The reaction mechanism proceeds through intermediate iodonium ion formation, with regioselectivity governed by the methyl group’s directing effects.
Diazotization-Iodination
Alternative routes employ diazotization of 4-amino-2-methylpyridine followed by iodination. This method, adapted from Sandmeyer reactions, involves:
Comparative Analysis of Synthetic Routes
The table below evaluates key synthetic strategies:
| Method | Yield (%) | Temperature Range | Key Reagents |
|---|---|---|---|
| Electrophilic Substitution | 60–85 | 60–80°C | , |
| Diazotization-Iodination | 70–78 | −10°C to 0°C | , |
| Lithiation-Iodination* | 65–75 | −70°C to −20°C | , |
*Adapted from protocols for 2-bromo-4-iodo-3-methylpyridine synthesis .
Reactivity and Functionalization Pathways
Cross-Coupling Reactions
The iodine atom enables participation in palladium-catalyzed couplings:
-
Suzuki-Miyaura: Reacts with aryl boronic acids to form biaryl derivatives, crucial for constructing pharmaceutical scaffolds .
-
Heck Reaction: Forms alkenylated pyridines under Pd(0) catalysis, with applications in material science.
Nucleophilic Substitution
Iodine’s leaving-group ability facilitates nucleophilic displacement with amines or alkoxides. For example, reaction with piperazine yields 4-piperazinyl-2-methylpyridine, a precursor to kinase inhibitors .
Applications in Drug Synthesis
4-Iodo-2-methylpyridine serves as an intermediate in p38α MAP kinase inhibitors. Optimized routes (29.4% yield) avoid palladium catalysts, enhancing scalability . Derivatives exhibit IC₅₀ values <10 nM against inflammatory targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume